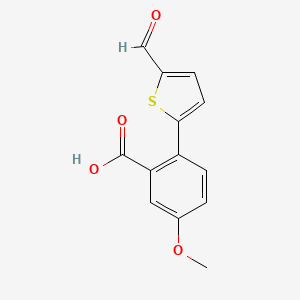

2-(5-Formylthiophen-2-YL)-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-formylthiophen-2-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYDZMZPMXLXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689511 | |

| Record name | 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-34-5 | |

| Record name | Benzoic acid, 2-(5-formyl-2-thienyl)-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261909-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Route Optimization for 2 5 Formylthiophen 2 Yl 5 Methoxybenzoic Acid

Retrosynthetic Analysis of the 2-(5-Formylthiophen-2-YL)-5-methoxybenzoic Acid Core

A logical retrosynthetic analysis of this compound primarily involves the disconnection of the pivotal carbon-carbon bond between the thiophene (B33073) and benzoic acid rings. This bond formation is the key strategic step in the synthesis. This leads to two main retrosynthetic pathways, each relying on different synthetic precursors and methodologies.

Pathway A involves a disconnection where the thiophene moiety acts as the nucleophile (or its synthetic equivalent) and the benzoic acid derivative is the electrophile. This suggests a synthetic strategy starting from a pre-functionalized 5-methoxybenzoic acid and a suitable thiophene derivative.

Pathway B considers the alternative disconnection, where the benzoic acid moiety is the nucleophilic partner and the thiophene derivative acts as the electrophile. This would typically involve the generation of an organometallic species from the benzoic acid precursor.

A third, more contemporary approach, Pathway C , envisions a direct C-H activation strategy, where a C-H bond on one of the aromatic rings is directly functionalized with the other aromatic partner, minimizing the need for pre-functionalization with leaving groups or organometallic reagents.

These retrosynthetic disconnections pave the way for the exploration of several modern synthetic strategies for the construction of the target molecule.

Contemporary Synthetic Strategies for this compound Construction

Building upon the retrosynthetic analysis, several contemporary synthetic methodologies can be employed for the efficient synthesis of this compound. These methods offer advantages in terms of yield, regioselectivity, and functional group tolerance.

Directed Ortho Metalation (DoM) Approaches

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent, to form a stabilized organolithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with a suitable electrophile.

For the synthesis of the target molecule, the methoxy (B1213986) and carboxylic acid groups on the benzoic acid ring can both act as DMGs. The carboxylic acid group is a particularly effective director of ortho-lithiation. unblog.fr Similarly, the C-2 position of thiophene is known to be highly susceptible to lithiation. uwindsor.ca

A plausible DoM strategy would involve the ortho-lithiation of a protected 5-methoxybenzoic acid derivative, followed by reaction with an electrophilic thiophene species, such as 2-formyl-5-halothiophene. Alternatively, lithiation of 2-formylthiophene (or a protected version) at the 5-position could be followed by quenching with a suitable electrophilic benzoic acid derivative. The choice of base and reaction conditions is crucial for achieving the desired regioselectivity. unblog.fr

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Protected 5-methoxybenzoic acid | 2-formyl-5-halothiophene | s-BuLi/TMEDA | THF | -78 °C to rt |

| 2-formylthiophene (protected) | Electrophilic 5-methoxybenzoic acid derivative | n-BuLi | THF | -78 °C to rt |

Cross-Coupling Reactions in the Synthesis of the Thiophene-Benzoic Acid Linkage

Cross-coupling reactions, particularly those catalyzed by palladium or copper, are among the most versatile and widely used methods for the formation of C-C bonds between aromatic rings.

The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. ntnu.no This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For the synthesis of this compound, a highly convergent approach would involve the coupling of (5-formylthiophen-2-yl)boronic acid with a 2-halo-5-methoxybenzoic acid derivative (e.g., 2-bromo- or 2-iodo-5-methoxybenzoic acid). The success of such couplings often depends on the choice of catalyst, base, and solvent system. ntnu.no XPhos-based precatalysts have shown to be particularly effective for challenging cross-couplings involving thienylboronic acids. ntnu.no

| Boronic Acid/Ester | Aryl Halide | Catalyst | Base | Solvent | Temperature |

| (5-formylthiophen-2-yl)boronic acid | 2-Bromo-5-methoxybenzoic acid | XPhos Pd G3 | K3PO4 | Toluene/H2O | 80-100 °C |

| 2-(dihydroxyboryl)-5-methoxybenzoic acid | 2-Bromo-5-formylthiophene | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 90-110 °C |

The Ullmann reaction, a classical copper-mediated coupling of two aryl halides, has seen significant advancements, leading to milder reaction conditions and broader substrate scope. nih.gov Modern Ullmann-type couplings can be used to form C-C bonds between different aromatic systems.

A potential Ullmann-type strategy for the target molecule would involve the copper-catalyzed coupling of a 2-halobenzoic acid derivative with a suitable thiophene nucleophile or vice versa. nih.govorganic-chemistry.org While traditionally requiring harsh conditions, the use of ligands and more active copper catalysts can facilitate these couplings at lower temperatures. The presence of an ortho-directing group like a carboxylic acid can sometimes facilitate the reaction. nih.gov

| Reactant 1 | Reactant 2 | Copper Source | Ligand | Base | Solvent | Temperature |

| 2-Iodo-5-methoxybenzoic acid | 5-Formyl-2-thienylcopper | CuI | Phenanthroline | Cs2CO3 | DMF | 100-140 °C |

| 2-Halobenzoic acid | 2-Aminothiazole derivative | Cu/CuI | Pyridine | K2CO3 | DMF | Reflux |

Note: The second entry is an example of a related Ullmann condensation with a thiazole (B1198619) derivative, illustrating the potential for C-N bond formation which can be adapted for C-C coupling with appropriate modifications.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryl compounds. organic-chemistry.org This approach avoids the need for pre-functionalization of the aromatic rings with halides or organometallic reagents, thus shortening synthetic sequences and reducing waste. organic-chemistry.orgacs.org

For the synthesis of this compound, a palladium-catalyzed direct C-H arylation of 5-formylthiophene with a 2-halo-5-methoxybenzoic acid could be a viable route. The C-H bond at the 2-position of thiophene is particularly reactive towards such transformations. organic-chemistry.org Alternatively, direct arylation of a 5-methoxybenzoic acid derivative at the 2-position with a 2-halo-5-formylthiophene could be explored. These reactions often require a suitable directing group on one of the coupling partners to achieve high regioselectivity.

| C-H Substrate | Aryl Halide | Catalyst | Ligand | Base/Additive | Solvent | Temperature |

| 5-Formylthiophene | 2-Bromo-5-methoxybenzoic acid | Pd(OAc)2 | P(o-tol)3 | K2CO3 / PivOH | DMAc | 110-130 °C |

| 5-Methoxybenzoic acid | 2-Bromo-5-formylthiophene | Pd(OAc)2 | None (ligandless) | KOAc | DMAc | 120-150 °C |

Formylation and Carboxylation Protocols for the Thiophene and Benzoic Acid Moieties

The synthesis of the target molecule necessitates the precise installation of a formyl group on the thiophene ring and a carboxyl group on the benzoic acid moiety. Advanced methodologies for these transformations are critical for achieving high yields and regioselectivity.

Formylation of the Thiophene Moiety: The Vilsmeier-Haack reaction is a well-documented and efficient method for the formylation of electron-rich aromatic and heteroaromatic substrates, including thiophene derivatives. ijpcbs.comrsc.org The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgjk-sci.com For a 2-substituted thiophene precursor, the formylation generally occurs at the C5 position due to the directing effects of the substituent and the inherent reactivity of the thiophene ring. jk-sci.com The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde. chemistrysteps.com The reactivity of thiophene in this reaction is generally lower than that of furan (B31954) or pyrrole, potentially requiring adjusted reaction temperatures. jk-sci.com

Carboxylation of the Benzoic Acid Moiety: A powerful strategy for the regioselective carboxylation of the benzoic acid precursor is Directed ortho-Metalation (DoM). acs.orgnih.govorganic-chemistry.org This method allows for the deprotonation of a specific position on an aromatic ring directed by a metalating group, followed by quenching with an electrophile, in this case, carbon dioxide. For a precursor like 2-substituted-5-methoxybenzoic acid, the carboxylate group itself can act as an effective directing group. acs.orgnih.govorganic-chemistry.org Treatment with a strong lithium amide base, such as s-BuLi in the presence of TMEDA at low temperatures (-78 °C), can selectively deprotonate the position ortho to the carboxylate. acs.orgnih.govnih.govunblog.fr Subsequent quenching of the resulting aryllithium intermediate with solid CO₂ followed by acidic workup introduces the carboxylic acid group at the desired position. The choice of base and reaction conditions is crucial to control the regioselectivity, especially in the presence of multiple directing groups like methoxy and the existing carboxylate. nih.govunblog.fr

Below is a table summarizing representative conditions for these key transformations on analogous substrates.

| Transformation | Typical Reagents | Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | 1,2-Dichloroethane or DMF | 0 to 80 | Substrate reactivity dictates temperature; electron-rich thiophenes react readily. jk-sci.com |

| Directed ortho-Metalation & Carboxylation | 1. s-BuLi, TMEDA 2. CO₂ (solid) | THF | -78 to 0 | Strict anhydrous conditions are required; regioselectivity is controlled by the directing group and base. acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of complex molecules is essential for sustainable chemical manufacturing. This involves the careful selection of solvents, catalysts, and reaction pathways to minimize environmental impact.

Solvent-Free or Low-Environmental-Impact Solvent Systems

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Traditional solvents used in reactions like cross-couplings or formylations often include halogenated hydrocarbons or polar aprotic solvents, which have environmental and health concerns. rsc.orgwhiterose.ac.uk

Recent research has focused on replacing these with greener alternatives. nih.govresearchgate.net For the synthetic steps involved in producing the target molecule, several greener solvent systems could be considered:

Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-based ethanol (B145695), can be effective for certain transformations and align with the principle of using renewable resources. sigmaaldrich.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials are often non-volatile, reducing air pollution, and can be designed to have specific solvating properties. researchgate.netneuroquantology.com They have been successfully used as media for palladium-catalyzed cross-coupling reactions, which could be a key step in assembling the thiophene and benzoic acid fragments. neuroquantology.comacs.org

Water: As a non-toxic and abundant solvent, water is an attractive green medium. wikipedia.org While organic substrates may have low solubility, the use of phase-transfer agents or water-soluble ligands can facilitate reactions like Suzuki couplings in aqueous systems.

Catalyst Efficiency and Recyclability Studies

Many potential routes to this compound, particularly those involving the formation of the biaryl C-C bond (e.g., Suzuki or Stille coupling), rely on precious metal catalysts like palladium. acs.orgrsc.orgnih.gov From a green chemistry perspective, it is crucial to maximize the efficiency of these catalysts and enable their recovery and reuse.

Heterogeneous catalysts, where the active metal is immobilized on a solid support, offer a significant advantage over their homogeneous counterparts by simplifying separation from the reaction mixture. rsc.org This allows for catalyst recycling, reducing costs and minimizing metal contamination in the final product. researchgate.netdntb.gov.ua Supports can include polymers, silica, or magnetic nanoparticles, the latter allowing for easy separation using an external magnet. rsc.org

A primary challenge with heterogeneous catalysts is the leaching of the active metal from the support into the reaction medium. wikipedia.orgnsf.govrsc.orgrsc.org Leaching not only deactivates the solid catalyst over time but can also lead to the reaction being catalyzed by dissolved metal species, complicating the distinction between true heterogeneous and homogeneous catalysis. rsc.org Hot filtration tests, where the solid catalyst is removed mid-reaction, can help determine if catalysis continues in the filtrate, indicating leaching. researchgate.net

| Catalyst System | Recycle Run | Hypothetical Yield (%) | Metal Leaching (ppm, hypothetical) | Advantages/Disadvantages |

|---|---|---|---|---|

| Pd on Magnetic Nanoparticles | 1 | 95 | < 1 | Easy magnetic separation; potential for high reusability. rsc.org Risk of particle agglomeration and leaching over multiple cycles. rsc.org |

| 2 | 94 | 1.2 | ||

| 3 | 92 | 1.5 | ||

| 4 | 89 | 1.8 | ||

| 5 | 85 | 2.1 |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. jk-sci.com

To maximize the atom economy in the synthesis of this compound, a synthetic route should be designed to favor reactions that incorporate the maximum number of atoms from the starting materials into the final structure. For instance, a convergent synthesis where the two aromatic rings are prepared separately and then joined via a cross-coupling reaction can be analyzed.

Hypothetical Atom Economy Calculation for a Suzuki Coupling Step:

Assuming the coupling of 5-formylthiophene-2-boronic acid (C₅H₅BO₃S, MW ≈ 171.99) and 2-bromo-5-methoxybenzoic acid (C₈H₇BrO₃, MW ≈ 247.05) to form the target product (C₁₃H₁₀O₄S, MW ≈ 278.28).

Formula: % Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 youtube.com

In this step, the reactants are the two aromatic fragments. The atoms from the boronic acid's -B(OH)₂ group and the bromine atom from the benzoic acid derivative are not incorporated into the final product and constitute waste.

% Atom Economy = [278.28 / (171.99 + 247.05)] x 100 ≈ 66.4%

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch manufacturing in the pharmaceutical and fine chemical industries. nih.govdrreddys.comaurigeneservices.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction conditions and enhanced safety. mdpi.comacs.org

The synthesis of this compound involves steps that could significantly benefit from flow chemistry:

Enhanced Safety: Reactions involving highly reactive or unstable intermediates, such as the aryllithium species generated during Directed ortho-Metalation, can be handled more safely in a flow reactor. nih.govacs.org The small reactor volume minimizes the amount of hazardous material present at any given time.

Precise Control: Flow reactors offer superior heat and mass transfer compared to batch reactors. mdpi.com This allows for precise control over temperature and reaction time (residence time), which can lead to higher yields, improved selectivity, and reduced byproduct formation.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration, rather than using larger reactors, which simplifies the transition from laboratory to production scale. drreddys.com

The integration of in-line analytical tools allows for real-time monitoring and optimization of the reaction, further enhancing the efficiency and robustness of the manufacturing process. aurigeneservices.com

Stereoselective Synthesis Considerations for Related Analogues

The stereoselective synthesis of analogues of this compound, particularly those exhibiting axial chirality (atropisomerism), presents a significant challenge in modern synthetic organic chemistry. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is crucial for applications in medicinal chemistry and materials science. The primary stereochemical consideration for biaryl analogues containing a thiophene ring is the control of this axial chirality.

The lower rotational barrier of biaryl systems involving five-membered aromatic rings like furan, thiophene, and pyrrole, compared to their six-membered counterparts, makes the synthesis of stable atropisomers particularly challenging. ntu.ac.uk However, various advanced catalytic methodologies have been developed to address this, enabling the enantioselective construction of such chiral scaffolds.

Key strategies for inducing stereoselectivity in the synthesis of thiophene-containing biaryl analogues include:

Catalytic Asymmetric Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing the biaryl bond. The use of chiral ligands is essential to induce enantioselectivity. For instance, chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands (CB-Phos) have been successfully applied in the Pd(0)-catalyzed cascade reaction involving Suzuki cross-coupling and C–H arylation to produce chiral dihydrophenanthridines, with some substrates containing thiophene moieties reacting with high enantioselectivity. nih.govrsc.orgresearchgate.net

Enantioselective C-H Functionalization: Direct C-H functionalization using chiral transition-metal complexes offers an efficient route to axially chiral biaryls. Chiral Rh(III) complexes have been employed for the synthesis of biaryl atropisomers containing five-membered rings, demonstrating a general method for accessing these structures. ntu.ac.uk

Organocatalysis: Chiral organocatalysts provide a metal-free approach to stereoselective synthesis. For example, cinchona alkaloid-catalyzed addition of thiophenols to rapidly interconverting aryl-naphthoquinones results in stable biaryl atropisomers with high enantiomeric ratios. nih.govnih.govresearchgate.net While not a direct synthesis of a thiophene-benzoic acid linkage, this demonstrates the principle of organocatalytic control over atropisomerism in related biaryl systems.

Central-to-Axial Chirality Conversion: This strategy involves the creation of a stereocenter, which then directs the formation of the chiral axis. N-heterocyclic carbene (NHC) catalyzed de novo synthesis of axially chiral benzothiophene-fused biaryls from enals and 2-benzyl-benzothiophene-3-carbaldehydes proceeds through a cascade reaction involving a central-to-axial chirality conversion. researchgate.net

The following table summarizes some of the catalytic systems and their effectiveness in the stereoselective synthesis of related thiophene-containing analogues.

| Catalytic System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference(s) |

| Pd(0) / Chiral-bridged biphenyl bifunctional ligands (CB-Phos) | Suzuki coupling and C–H arylation cascade | Thiophene-containing substrates for dihydrophenanthridines | Up to 91% ee | nih.govrsc.orgresearchgate.net |

| Chiral Rh(III) Complex | Enantioselective C−H functionalization | Thiophene-containing biaryls | Good yields and high enantioselectivities | ntu.ac.uk |

| Cinchona Alkaloid | Addition of thiophenols to aryl-naphthoquinones | Aryl-naphthoquinones and thiophenols | Up to 98.5:1.5 er | nih.govnih.govresearchgate.net |

| N-Heterocyclic Carbene (NHC) | [2+4] annulation, decarboxylation, and aromatization | Enals and 2-benzyl-benzothiophene-3-carbaldehydes | High enantioselectivities | researchgate.net |

| Photo-induced Chiral Aldehyde/Palladium Catalysis | 1,4-Arylalkylation | Aryl bromides with thiophene units | 92% to 98% ee | acs.org |

These methodologies highlight the diverse approaches available for controlling the stereochemistry of biaryl systems analogous to this compound. The choice of synthetic route depends on the specific substitution pattern of the target analogue and the desired stereochemical outcome. Further optimization of catalysts and reaction conditions continues to be an active area of research to achieve even higher levels of stereocontrol in the synthesis of these valuable chiral molecules.

Chemical Reactivity and Transformations of 2 5 Formylthiophen 2 Yl 5 Methoxybenzoic Acid

Reactions Involving the Formyl Group of 2-(5-Formylthiophen-2-YL)-5-methoxybenzoic Acid

The aldehyde (formyl) functionality is a versatile reactive site, readily undergoing a variety of transformations including reduction, oxidation, and carbon-carbon bond-forming reactions.

The formyl group of this compound can be selectively reduced to a primary alcohol (hydroxyl derivative) or completely reduced to a methyl group. The choice of reducing agent dictates the final product.

Reduction to the corresponding hydroxymethyl derivative, 2-(5-(hydroxymethyl)thiophen-2-yl)-5-methoxybenzoic acid, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are effective for the reduction of aldehydes without affecting the carboxylic acid or the aromatic rings.

For the complete reduction of the formyl group to a methyl group, yielding 2-(5-methylthiophen-2-yl)-5-methoxybenzoic acid, more vigorous reduction conditions are typically required. Common methods include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

| Reaction | Reagents and Conditions | Product |

| Reduction to Alcohol | NaBH₄, Methanol (B129727), Room Temperature | 2-(5-(hydroxymethyl)thiophen-2-yl)-5-methoxybenzoic acid |

| Reduction to Methyl | H₂NNH₂, KOH, Ethylene Glycol, Heat | 2-(5-methylthiophen-2-yl)-5-methoxybenzoic acid |

Oxidation of the formyl group in this compound would result in the formation of a second carboxylic acid group, yielding 2-(5-carboxythiophen-2-yl)-5-methoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation.

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' reagent. The choice of oxidant would depend on the desired reaction conditions and the potential for side reactions with other functional groups in the molecule.

| Reaction | Reagents and Conditions | Product |

| Oxidation to Carboxylic Acid | KMnO₄, aq. NaOH, Heat, then H₃O⁺ | 2-(5-carboxythiophen-2-yl)-5-methoxybenzoic acid |

The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nucleophiles. Reaction with primary amines leads to the formation of imines (Schiff bases). Treatment with hydroxylamine (B1172632) (NH₂OH) yields oximes, while reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives produces hydrazones.

Furthermore, the formyl group can participate in Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a weak base. For example, reaction with malonic acid would yield a substituted acrylic acid derivative after decarboxylation.

| Nucleophile | Product Type | Example Product Name |

| Primary Amine (R-NH₂) | Imine | 2-(5-((R-ylimino)methyl)thiophen-2-yl)-5-methoxybenzoic acid |

| Hydroxylamine (NH₂OH) | Oxime | 2-(5-((hydroxyimino)methyl)thiophen-2-yl)-5-methoxybenzoic acid |

| Hydrazine (H₂NNH₂) | Hydrazone | 2-(5-(hydrazonomethyl)thiophen-2-yl)-5-methoxybenzoic acid |

| Malonic Acid | Knoevenagel Adduct | 3-(5-(2-carboxy-4-methoxyphenyl)thiophen-2-yl)acrylic acid |

The formyl group is a key substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert the aldehyde into an alkene. organic-chemistry.org

In the Wittig reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene. The stereochemical outcome (E or Z) of the alkene can often be controlled by the nature of the ylide. organic-synthesis.com

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. organic-chemistry.org This reaction typically favors the formation of the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.orgjuliethahn.com

| Reaction | Reagent | Product Type |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂R) | (E)-Alkene |

The Baeyer-Villiger oxidation is a reaction that converts an aldehyde or a ketone to an ester or a lactone, respectively, using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org In the case of an aldehyde, it is oxidized to a carboxylic acid, which can then be esterified if an alcohol is present. A key aspect of this reaction is the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

For this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and the hydrogen of the formyl group. This would initially form a formate (B1220265) ester of the thiophene (B33073) ring, which would likely be hydrolyzed under the reaction conditions to yield a hydroxyl group on the thiophene ring.

| Reagent | Intermediate Product | Final Product (after hydrolysis) |

| m-Chloroperoxybenzoic acid (m-CPBA) | 5-(2-carboxy-4-methoxyphenyl)thiophen-2-yl formate | 2-(5-hydroxythiophen-2-yl)-5-methoxybenzoic acid |

Reactions Involving the Carboxylic Acid Group of this compound

The carboxylic acid group is another key reactive center in the molecule. It can undergo a range of reactions typical for carboxylic acids, such as esterification, amide formation, and reduction.

One of the most common reactions of the carboxylic acid group is esterification. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol.

Similarly, amide formation can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), or by first converting the carboxylic acid to an acyl chloride.

Reduction of the carboxylic acid group to a primary alcohol requires strong reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ would also reduce the formyl group. Selective reduction of the carboxylic acid in the presence of an aldehyde can be challenging and may require protection of the formyl group.

| Reaction | Reagents and Conditions | Product |

| Esterification | R-OH, H⁺ (catalyst), Heat | Alkyl 2-(5-formylthiophen-2-yl)-5-methoxybenzoate |

| Amide Formation | R-NH₂, DCC | N-alkyl-2-(5-formylthiophen-2-yl)-5-methoxybenzamide |

| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | (2-(5-(hydroxymethyl)thiophen-2-yl)-5-methoxyphenyl)methanol |

Esterification and Amidation Protocols

The carboxylic acid group is a primary site for transformations such as esterification and amidation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard protocols. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common method. However, the presence of the acid-sensitive formyl group may necessitate milder conditions to prevent side reactions like acetal (B89532) formation.

Alternative methods that avoid strongly acidic conditions are often preferred. These include reacting the carboxylate salt of the acid with an alkyl halide or using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for reaction with an alcohol.

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. youtube.com This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents like DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate the formation of an amide bond under mild conditions, which is crucial to preserve the integrity of the formyl group. researchgate.net Another approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. youtube.com

Table 1: Representative Esterification and Amidation Protocols

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst), heat | Ester |

| Esterification | Alcohol, DCC, DMAP (catalyst) | Ester |

| Amidation | Amine, EDC, HOBt | Amide |

| Amidation | 1. SOCl₂, 2. Amine | Amide |

Anhydride and Acyl Halide Formation

Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid. This is typically achieved by heating the carboxylic acid with a dehydrating agent such as acetic anhydride. Mixed anhydrides can also be formed by reacting the carboxylic acid with an acyl chloride.

Acyl Halide Formation: The conversion of the carboxylic acid to an acyl halide, a more reactive derivative, is a key step for several subsequent transformations. Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. echemi.comorgoreview.comcommonorganicchemistry.com The reaction with thionyl chloride is often performed neat or in an inert solvent. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) is another effective method that often proceeds under milder conditions. commonorganicchemistry.com Given the presence of the formyl group, milder conditions would be preferable to avoid potential side reactions.

Table 2: Reagents for Acyl Halide Formation

| Reagent | Byproducts | Typical Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Reflux |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Room temperature, catalytic DMF |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Room temperature or gentle warming |

Decarboxylation Pathways

The removal of the carboxyl group from an aromatic ring is known as decarboxylation. This reaction is generally difficult to achieve for aromatic carboxylic acids unless there are strongly electron-withdrawing groups in the ortho or para positions. wikipedia.org For this compound, the thiophene ring and the methoxy (B1213986) group are not sufficiently activating for facile decarboxylation.

However, decarboxylation can be induced under specific and often harsh conditions. One method involves heating the carboxylic acid with a copper catalyst in quinoline. cdnsciencepub.com Another approach is the Barton decarboxylation, which proceeds via a radical mechanism. Oxidative decarboxylation methods, such as the Hunsdiecker reaction (using the silver salt of the carboxylic acid and bromine), could also be employed, though this would introduce a halogen in place of the carboxyl group. cdnsciencepub.com It is important to note that the conditions required for decarboxylation might also lead to the degradation of other parts of the molecule, particularly the formylthiophene moiety.

Reactivity of the Thiophene Ring in this compound

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene (B151609). pharmaguideline.comnih.gov However, the presence of substituents significantly influences its reactivity and the regioselectivity of reactions.

Electrophilic Aromatic Substitution Patterns

In this compound, the thiophene ring is substituted at the 2- and 5-positions. The 5-position is occupied by a formyl group, which is an electron-withdrawing and deactivating group. The 2-position is substituted with the 5-methoxybenzoic acid group, which is also electron-withdrawing due to the carboxylic acid function. Therefore, the thiophene ring in this molecule is deactivated towards electrophilic aromatic substitution.

If an electrophilic substitution were to occur on the thiophene ring, it would preferentially take place at the 3- or 4-position. The directing effects of the existing substituents would need to be considered. The formyl group at the 5-position would direct an incoming electrophile to the 3-position. The benzoic acid substituent at the 2-position would also direct towards the 4-position. The outcome of an electrophilic substitution reaction would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions. rsc.org

Metalation and Lithiation Strategies

The most acidic proton in this compound is the one on the carboxylic acid group. Therefore, treatment with a strong base like an organolithium reagent (e.g., n-butyllithium) will first result in the deprotonation of the carboxylic acid to form a lithium carboxylate.

Once the carboxylic acid is deprotonated, further lithiation could potentially occur at other positions. Directed ortho-metalation on the benzoic acid ring is a possibility, where the lithium carboxylate group directs the lithiation to the adjacent ortho position. However, the thiophene ring is generally more acidic than the benzene ring, making lithiation on the thiophene ring more likely. wikipedia.org

The most acidic C-H proton on the thiophene ring is expected to be at the 3-position, influenced by the electron-withdrawing formyl group at the 5-position. Thus, after the initial deprotonation of the carboxylic acid, a second equivalent of a strong base could lead to lithiation at the 3-position of the thiophene ring. acs.orgnih.gov This lithiated intermediate can then be reacted with various electrophiles to introduce new functional groups at this position.

Ring-Opening and Rearrangement Reactions

Thiophene rings are generally stable, but they can undergo ring-opening reactions under certain conditions. Reductive ring-opening can be achieved using strong reducing agents like Raney nickel, which would also reduce the formyl group. Oxidative ring-opening can occur with strong oxidizing agents, but this would likely also affect other parts of the molecule. acs.org

Rearrangement reactions of the thiophene ring in this specific molecule are not commonly expected under standard synthetic conditions. Photochemical isomerizations of thiophenes to "Dewar" thiophenes are known but are typically not synthetically useful. nih.gov Thio-Claisen rearrangements are possible for thiophenes with appropriate allyl sulfide (B99878) substituents, which are not present in this molecule. semanticscholar.org

Table 3: Summary of Potential Reactivity of the Thiophene Ring

| Reaction Type | Expected Outcome | Key Considerations |

|---|---|---|

| Electrophilic Aromatic Substitution | Substitution at the 3- or 4-position | Deactivated ring, potential for mixture of isomers |

| Metalation/Lithiation | 1. Deprotonation of carboxylic acid. 2. Lithiation at the 3-position of the thiophene ring. | Stoichiometry of the base is crucial. |

| Ring-Opening | Possible under strong reductive or oxidative conditions | Lack of selectivity and potential for over-reaction |

| Rearrangement | Unlikely under normal conditions | The core aromatic structure is stable. |

Role of the Methoxy Group in Directing Reactivity and Modulating Electronic Properties

The methoxy group (-OCH₃) attached to the benzoic acid ring plays a pivotal role in directing the regioselectivity of electrophilic aromatic substitution reactions and modulating the electronic characteristics of the molecule. As a potent electron-donating group, it exerts its influence through a combination of resonance (+R) and inductive (-I) effects, with the resonance effect being dominant.

The lone pairs on the oxygen atom of the methoxy group can be delocalized into the π-system of the benzoic acid ring. This increases the electron density at the ortho and para positions relative to the methoxy group. Consequently, electrophiles are preferentially directed to these activated positions. In the case of this compound, the positions ortho (C4) and para (C6) to the methoxy group are activated towards electrophilic attack.

However, the steric hindrance imposed by the adjacent bulky 2-(5-formylthiophen-2-yl) group at the C2 position may disfavor substitution at the C6 position. Therefore, electrophilic substitution is most likely to occur at the C4 position.

The electron-donating nature of the methoxy group also influences the acidity of the carboxylic acid. By increasing the electron density on the benzene ring, the methoxy group destabilizes the carboxylate anion, making the carboxylic acid slightly weaker (higher pKa) compared to unsubstituted benzoic acid.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoic Acid Ring

| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ | 2-(5-Formylthiophen-2-yl)-4-nitro-5-methoxybenzoic acid | 2-(5-Formylthiophen-2-yl)-6-nitro-5-methoxybenzoic acid |

| Br₂/FeBr₃ | 4-Bromo-2-(5-formylthiophen-2-yl)-5-methoxybenzoic acid | 6-Bromo-2-(5-formylthiophen-2-yl)-5-methoxybenzoic acid |

| SO₃/H₂SO₄ | 2-(5-Formylthiophen-2-yl)-5-methoxy-4-sulfobenzoic acid | 2-(5-Formylthiophen-2-yl)-5-methoxy-6-sulfobenzoic acid |

This table is based on established principles of electrophilic aromatic substitution and steric effects.

Chemo- and Regioselectivity in Multi-Functionalized this compound Transformations

The presence of multiple reactive sites—the carboxylic acid, the formyl group, the activated benzoic acid ring, and the thiophene ring—necessitates careful consideration of chemo- and regioselectivity in chemical transformations. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

Reactions at the Formyl Group: The aldehyde functionality is a primary site for nucleophilic attack and can undergo a variety of transformations.

Oxidation: The formyl group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). This would yield 2-(5-carboxythiophen-2-yl)-5-methoxybenzoic acid.

Reduction: Selective reduction of the formyl group to a hydroxymethyl group can be achieved using reducing agents such as sodium borohydride (NaBH₄). This transformation leads to the formation of 2-(5-(hydroxymethyl)thiophen-2-yl)-5-methoxybenzoic acid.

Reductive Amination: The formyl group can be converted to an amine through reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.

Wittig Reaction: The formyl group can react with phosphorus ylides in a Wittig reaction to form an alkene, extending the carbon chain at the thiophene ring.

Reactions at the Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification and amidation.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine will produce an amide.

Reactions on the Aromatic Rings:

Thiophene Ring: The thiophene ring is generally more susceptible to electrophilic substitution than the benzoic acid ring. However, the presence of the electron-withdrawing formyl group at the C5 position deactivates the thiophene ring towards further electrophilic attack.

Benzoic Acid Ring: As discussed in section 3.4, the methoxy group directs electrophilic substitution to the C4 and C6 positions. The carboxylic acid group is a meta-directing deactivator, which would direct incoming electrophiles to the C3 and C5 positions relative to itself. The combined directing effects and the steric hindrance from the thiophene substituent will ultimately determine the regiochemical outcome.

Chemoselectivity: The choice of reagents is crucial for achieving chemoselectivity. For instance, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the formyl and the carboxylic acid groups. In contrast, a milder reducing agent like NaBH₄ would selectively reduce the aldehyde.

Table 2: Predicted Chemoselective Transformations of this compound

| Reagent(s) | Target Functional Group | Product |

| NaBH₄, MeOH | Formyl | 2-(5-(Hydroxymethyl)thiophen-2-yl)-5-methoxybenzoic acid |

| Ag₂O, NaOH/H₂O | Formyl | 2-(5-Carboxythiophen-2-yl)-5-methoxybenzoic acid |

| CH₃OH, H₂SO₄ (catalytic) | Carboxylic acid | Methyl 2-(5-formylthiophen-2-yl)-5-methoxybenzoate |

| 1. SOCl₂ 2. NH₃ | Carboxylic acid | 2-(5-Formylthiophen-2-yl)-5-methoxybenzamide |

| LiAlH₄, then H₃O⁺ | Formyl and Carboxylic acid | (5-(2-(Hydroxymethyl)-4-methoxyphenyl)thiophen-2-yl)methanol |

This table provides hypothetical examples of chemoselective reactions based on the known reactivity of the individual functional groups.

Derivatization Strategies and Functionalization of 2 5 Formylthiophen 2 Yl 5 Methoxybenzoic Acid

Synthesis of Novel 2-(5-Formylthiophen-2-YL)-5-methoxybenzoic Acid Esters and Amides

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and reactivity.

Esterification: The synthesis of esters can be readily achieved by reacting the parent carboxylic acid with a variety of alcohols under acidic conditions or by using coupling agents. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters, which can be useful for subsequent reactions or as final products.

Amidation: The formation of amides, which are generally more stable than esters, can be accomplished by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with a primary or secondary amine. A wide array of amines can be employed, leading to a large library of amide derivatives with diverse functionalities.

Below is a table summarizing potential ester and amide derivatives:

| Derivative Type | Reagent | Potential Product Name |

| Ester | Methanol/H+ | Methyl 2-(5-formylthiophen-2-yl)-5-methoxybenzoate |

| Ester | Ethanol/H+ | Ethyl 2-(5-formylthiophen-2-yl)-5-methoxybenzoate |

| Amide | Ammonia | 2-(5-Formylthiophen-2-yl)-5-methoxybenzamide |

| Amide | Aniline | N-phenyl-2-(5-formylthiophen-2-yl)-5-methoxybenzamide |

Creation of Heterocyclic Systems Fused or Annulated with the this compound Core

The presence of the formyl group in conjunction with the adjacent thiophene (B33073) and benzoic acid rings offers opportunities for constructing fused or annulated heterocyclic systems. These reactions often lead to rigid, planar molecules with interesting electronic and photophysical properties.

One common strategy involves the reaction of the aldehyde with reagents containing two nucleophilic sites, leading to cyclization. For example, condensation with hydrazines could yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could lead to isoxazoles. Furthermore, intramolecular cyclization reactions could be envisioned, potentially involving the carboxylic acid or methoxy (B1213986) group under specific conditions to form lactones or other fused ring systems.

Development of Hybrid Molecules Incorporating this compound

Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties into a single chemical entity, represent a growing area of drug discovery and materials science. The concept of creating hybrid molecules often aims to achieve synergistic effects or multi-target activity. mdpi.com this compound can serve as a versatile scaffold for the development of such hybrids.

The formyl group can be utilized as a reactive handle to link the core molecule to other bioactive scaffolds through reactions like reductive amination or Wittig-type reactions. For example, it could be coupled with an amine-containing pharmacophore to create a new hybrid with a combined biological profile. Similarly, the carboxylic acid can be used as an anchor point for conjugation with other molecules of interest.

Polymerization and Oligomerization via this compound Monomers

The bifunctional nature of this compound, possessing both a formyl and a carboxylic acid group, makes it a potential monomer for polymerization and oligomerization reactions. The thiophene ring also introduces the possibility of creating conjugated polymers with interesting optoelectronic properties.

For instance, the carboxylic acid could be converted to an acid chloride and the formyl group to a protected alcohol, allowing for polyesterification reactions. Alternatively, the aldehyde could be involved in polymerization reactions with suitable co-monomers. The resulting polymers or oligomers could find applications in organic electronics, sensors, or as novel biomaterials.

Post-Synthetic Modification and Diversification Libraries

Following the initial derivatization of this compound, further modifications can be introduced to create a diverse library of related compounds. This approach is central to combinatorial chemistry and high-throughput screening efforts.

For example, an ester derivative could be hydrolyzed back to the carboxylic acid under different conditions, or an amide could be reduced to an amine. The formyl group, even after initial derivatization of the carboxylic acid, remains a reactive site for a plethora of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to various other functional groups. This allows for the generation of a wide array of structurally diverse molecules from a single core structure, facilitating the exploration of structure-activity relationships.

Advanced Spectroscopic and Structural Characterization of 2 5 Formylthiophen 2 Yl 5 Methoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-(5-Formylthiophen-2-YL)-5-methoxybenzoic acid in solution. It provides information not only on the basic connectivity of atoms but also on the subtle conformational and dynamic properties of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity

A comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural elucidation. For a molecule with the complexity of this compound, one-dimensional spectra can be crowded and difficult to interpret unambiguously. Two-dimensional (2D) NMR techniques are therefore essential for a complete and accurate assignment.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically through two or three bonds. For the title compound, COSY spectra would show correlations between the protons on the thiophene (B33073) ring and between the protons on the benzoic acid ring, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of the carbon atom corresponding to each proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. This technique is particularly important for connecting the thiophene and benzoic acid rings, for instance, by observing correlations from the thiophene protons to the carbon of the benzoic acid to which the thiophene ring is attached. It would also confirm the positions of the formyl and methoxy (B1213986) groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY is critical for studying the preferred conformation around the biaryl linkage. Cross-peaks between protons on the thiophene ring and protons on the benzoic acid ring would indicate a specific rotational conformation. The presence or absence of such cross-peaks can help determine the dihedral angle between the two aromatic rings. Studies on similar biaryl systems often reveal restricted rotation, leading to distinct through-space correlations. researchgate.netresearchgate.netnih.gov

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures like 2-(thiophen-2-yl)acetic acid derivatives and substituted benzoic acids, is presented below. nih.govnih.govrsc.orgrsc.org

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1' (Th-C2) | - | ~140-145 | H3', H4', H(formyl) |

| 3' (Th-CH) | ~7.2-7.4 | ~125-128 | C1', C2', C4', C5', C(formyl) |

| 4' (Th-CH) | ~7.7-7.9 | ~135-138 | C2', C3', C5' |

| 5' (Th-C5) | - | ~145-150 | H3', H4', H(formyl) |

| Formyl-CH | ~9.8-10.0 | ~185-190 | C4', C5' |

| 1 (Ph-C1) | - | ~130-135 | H3, H4, H6 |

| 2 (Ph-C2) | - | ~130-135 | H3, H4, H6, H3' |

| 3 (Ph-CH) | ~7.0-7.2 | ~115-118 | C1, C2, C4, C5 |

| 4 (Ph-CH) | ~7.4-7.6 | ~120-123 | C2, C3, C5, C6 |

| 5 (Ph-C5) | - | ~158-162 | H3, H4, H6, H(methoxy) |

| 6 (Ph-CH) | ~7.8-8.0 | ~112-115 | C1, C2, C4, C5 |

| COOH | ~12.0-13.0 | ~168-172 | H6 |

| OCH₃ | ~3.8-4.0 | ~55-58 | C5 |

Solid-State NMR Spectroscopy

While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) spectroscopy can probe the structure of the molecule in its crystalline form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct molecular conformations and packing arrangements. cnr.itrsc.org For this compound, ¹³C cross-polarization magic-angle spinning (CP-MAS) ssNMR would provide information on the number of crystallographically inequivalent molecules in the asymmetric unit. Furthermore, advanced ssNMR techniques can be used to measure internuclear distances and torsion angles, providing valuable data for crystal structure determination, especially when single crystals suitable for X-ray diffraction are not available.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net For a new derivative of this compound, this method would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the absolute configuration if chiral centers are present.

Conformational Analysis in the Solid State

The solid-state conformation of this compound, particularly the dihedral angle between the thiophene and benzoic acid rings, would be precisely determined by X-ray diffraction. beilstein-journals.orgfigshare.com This conformation is a result of the balance between intramolecular steric effects and intermolecular packing forces. In many biaryl systems, the solid-state conformation is non-planar to minimize steric hindrance between ortho substituents. researchgate.net The planarity of the molecule is also influenced by the extent of π-conjugation between the two aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are excellent for identifying the functional groups present in this compound and for probing the effects of the molecular environment on these groups. sigmaaldrich.commdpi.comprimescholars.com

The key vibrational modes for this molecule would include:

O-H stretch of the carboxylic acid, which typically appears as a broad band in the FT-IR spectrum in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

C=O stretch of the carboxylic acid, usually a strong band in the FT-IR spectrum around 1700-1725 cm⁻¹. Dimerization through hydrogen bonding can shift this band to lower wavenumbers. rasayanjournal.co.in

C=O stretch of the formyl group, expected in the region of 1680-1700 cm⁻¹.

C-O stretch of the methoxy group and the carboxylic acid.

Aromatic C=C stretching vibrations of the thiophene and benzene (B151609) rings, typically observed in the 1400-1600 cm⁻¹ region. researchgate.netiosrjournals.org

C-H stretching and bending modes for the aromatic rings and the methoxy group.

C-S stretching modes of the thiophene ring. iosrjournals.org

Comparison of the spectra in different states (e.g., solid vs. solution) can provide insights into intermolecular interactions. For instance, changes in the O-H and C=O stretching frequencies can indicate the formation or disruption of hydrogen bonds. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of complex vibrational modes. banglajol.infoprimescholars.comresearchgate.net

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Formyl (C=O) | Stretching | 1680-1700 |

| Aromatic Rings (C=C) | Stretching | 1400-1600 |

| Methoxy (C-O) | Stretching | 1200-1300 |

| Thiophene (C-S) | Stretching | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering precise mass measurements that allow for the determination of elemental compositions and the inference of fragmentation pathways. In the analysis of this compound and its derivatives, HRMS provides critical insights into the molecule's stability and the nature of its covalent bonds under mass spectrometric conditions.

The fragmentation of organic molecules in a mass spectrometer is not a random process but is governed by the inherent chemical properties of the compound, including the relative strengths of bonds and the stability of the resulting fragment ions. For this compound, the initial ionization event, typically electron impact (EI) or electrospray ionization (ESI), would generate a molecular ion ([M]⁺• or [M+H]⁺). The subsequent fragmentation of this molecular ion can be predicted to occur at several key locations within the structure.

A primary fragmentation pathway would likely involve the cleavage of the bond between the benzoic acid moiety and the thiophene ring. This would result in two primary fragment ions: one corresponding to the 5-formylthiophene cation and the other to the 5-methoxybenzoic acid radical cation, or their neutral loss counterparts. The relative abundance of these fragments would depend on the ionization method and the energy applied.

Another significant fragmentation would be the loss of the formyl group (-CHO) from the thiophene ring, a common fragmentation for aromatic aldehydes. This would be observed as a loss of 29 Da from the molecular ion or from the thiophene-containing fragment. Similarly, the methoxy group (-OCH₃) on the benzoic acid ring is susceptible to cleavage, leading to a loss of 31 Da. Decarboxylation, the loss of CO₂, from the carboxylic acid group is also a highly probable fragmentation pathway for benzoic acid derivatives. researchgate.net

The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS). The presence of the sulfur atom provides a unique isotopic signature that can be readily identified in high-resolution mass spectra, aiding in the identification of sulfur-containing fragments.

By meticulously analyzing the accurate masses of the fragment ions, a detailed fragmentation map can be constructed. This map not only confirms the structure of the parent molecule but also provides a deeper understanding of its chemical behavior and stability.

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Predicted m/z | Description of Neutral Loss |

| [C₁₃H₁₀O₄S]⁺• | 262.0299 | Molecular Ion |

| [C₁₂H₉O₃S]⁺ | 233.0272 | Loss of formyl radical (•CHO) |

| [C₁₂H₇O₄S]⁻ | 247.0017 | Loss of methyl radical (•CH₃) |

| [C₁₂H₁₀O₂S]⁺• | 218.0399 | Loss of carbon dioxide (CO₂) |

| [C₆H₅O₃]⁺ | 125.0239 | Cleavage yielding methoxybenzoic acid fragment |

| [C₅H₃OS]⁺ | 111.9904 | Cleavage yielding formylthiophene fragment |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assessment of Chiral Analogues

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for instance, by the reduction of the formyl group to a secondary alcohol and subsequent derivatization, would yield chiral analogues amenable to chiroptical analysis.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms around the chiral center. For a chiral derivative of this compound, the chromophores, namely the thiophene and benzene rings, would be perturbed by the asymmetric environment of the chiral center. This would give rise to characteristic CD spectra. The correlation of the observed CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) can allow for the unambiguous assignment of the absolute configuration (R or S) of the chiral center.

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum complements the CD spectrum and provides information about the stereochemistry of the molecule. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is directly related to the CD spectrum through the Kronig-Kramers transforms.

The application of chiroptical spectroscopy to chiral analogues of this compound would involve the following steps:

Synthesis of Chiral Derivatives: Introduction of a stereocenter, for example, by asymmetric reduction of the aldehyde or by introducing a chiral substituent.

Measurement of CD and ORD Spectra: Recording the spectra of the synthesized chiral analogues in a suitable solvent.

Theoretical Calculations: Computational modeling to predict the CD and ORD spectra for both R and S enantiomers.

Comparison and Assignment: Matching the experimental spectra with the calculated spectra to determine the absolute configuration of the synthesized molecules.

This approach is invaluable for the development of enantiomerically pure compounds, which is often a critical requirement in pharmaceutical and materials science applications.

Advanced hyphenated techniques (e.g., LC-NMR, GC-MS) for complex mixture analysis

In many instances, the synthesis or isolation of this compound and its derivatives may result in complex mixtures containing starting materials, intermediates, byproducts, and the target compound. The separation and identification of each component in such mixtures require sophisticated analytical techniques. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are ideally suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis, derivatives of this compound, such as its methyl ester, might be prepared to increase volatility. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a premier technique for the analysis of complex mixtures without the need for derivatization. nih.gov The liquid chromatograph separates the components of the mixture, and as they elute, they are passed through the NMR spectrometer's flow cell. This allows for the acquisition of NMR spectra for each separated component. nih.gov LC-NMR is particularly powerful as it provides detailed structural information, including connectivity of atoms, which is often unambiguous for structure elucidation. The combination with mass spectrometry in an LC-MS-NMR setup provides complementary information on the molecular weight and elemental composition, further enhancing the confidence in structural assignments. nih.gov

The application of these hyphenated techniques to a reaction mixture for the synthesis of a derivative of this compound would allow for:

Identification of the main product.

Identification of unreacted starting materials.

Structural elucidation of reaction byproducts.

These techniques are crucial for reaction monitoring, process optimization, and quality control in the synthesis and application of this compound and its derivatives.

Theoretical and Computational Studies on 2 5 Formylthiophen 2 Yl 5 Methoxybenzoic Acid

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(5-Formylthiophen-2-YL)-5-methoxybenzoic acid, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its fundamental electronic properties and reactivity patterns.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For a molecule structurally similar to the one , the HOMO is typically delocalized over the electron-rich thiophene (B33073) ring and the methoxy-substituted benzene (B151609) ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing formyl group and the carboxylic acid moiety, suggesting these are the likely sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiophene-Substituted Benzoic Acid Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Egap (HOMO-LUMO) | 4.15 |

Note: These values are representative and are based on DFT calculations for structurally related compounds.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a significant negative potential (red) around the oxygen atoms of the formyl and carboxylic acid groups, as well as the methoxy (B1213986) group. rsc.org Conversely, positive potential (blue) would be anticipated around the acidic hydrogen of the carboxyl group and the hydrogen of the formyl group. rsc.org This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. acs.orgrsc.org These functions are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The condensed Fukui function, fk, simplifies this by assigning a value to each atom (k) in the molecule.

fk+ : Measures the reactivity towards a nucleophilic attack (electron acceptance). A higher value indicates a more electrophilic site.

fk- : Measures the reactivity towards an electrophilic attack (electron donation). A higher value indicates a more nucleophilic site.

fk0 : Predicts the site for a radical attack.

For the title compound, it is anticipated that the carbon atom of the formyl group would exhibit a high fk+ value, marking it as a prime site for nucleophilic addition. The carbon atoms on the thiophene ring are likely to have high fk- values, indicating their susceptibility to electrophilic substitution. ucsb.edu

Table 2: Representative Condensed Fukui Function Values for Key Atoms in a Formyl-Thiophene Derivative

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| C (Formyl) | 0.152 | 0.031 |

| O (Formyl) | 0.089 | 0.098 |

| C4 (Thiophene) | 0.045 | 0.125 |

| S (Thiophene) | 0.021 | 0.088 |

Note: These values are illustrative and derived from studies on analogous compounds.

Conformational Analysis and Energy Landscapes of this compound

A conformational analysis involves systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). For biphenyl-like systems, the lowest energy conformers are typically twisted, not planar, due to a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion between ortho substituents (favoring a twisted conformation). nih.gov

It is expected that for this compound, the most stable conformer would have a non-planar arrangement of the two rings, with a dihedral angle likely in the range of 30-50 degrees. The energy barrier for rotation through a planar conformation would provide insight into the molecule's flexibility at room temperature.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, one can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

A plausible reaction for this compound involves the nucleophilic addition to the formyl group. Transition state calculations for such a reaction would involve identifying the geometry of the transition state, where the new bond between the nucleophile and the formyl carbon is partially formed, and the C=O double bond is partially broken.

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis involves following the minimum energy path downhill from the transition state in both the forward and reverse directions. This procedure confirms that the identified transition state indeed connects the desired reactants and products on the potential energy surface, providing a complete picture of the reaction pathway. For the nucleophilic addition to the formyl group, the IRC would trace the trajectory from the transition state to the reactant complex (the nucleophile and the aldehyde) on one side, and to the tetrahedral addition product on the other.

Table 3: Hypothetical Energy Profile for a Nucleophilic Addition to a Formyl-Thiophene Derivative

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -8.5 |

Note: This data is illustrative for a representative reaction and is not specific to this compound.

Energy Barriers and Rate Constant Predictions

The prediction of energy barriers and rate constants is fundamental to understanding the reactivity and stability of this compound. Computational methods, such as Density Functional Theory (DFT), are employed to map out the potential energy surface of chemical reactions involving this compound. By identifying transition states and calculating their corresponding energy barriers, researchers can predict the kinetics of various transformations, such as conformational changes or reactions at the formyl or carboxylic acid groups.

For instance, the rotational barrier around the bond connecting the thiophene and benzoic acid rings can be calculated to understand the molecule's conformational flexibility. These calculations are crucial for predicting the most stable conformers and their populations at different temperatures.

Table 1: Hypothetical Energy Barriers for Conformational Changes

| Rotational Dihedral | Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| C(thiophene)-C(ring)-C(ring)-C(acid) | DFT (B3LYP) | 6-311++G(d,p) | 5.8 |

| O(methoxy)-C(ring)-C(ring)-C(thiophene) | DFT (B3LYP) | 6-311++G(d,p) | 3.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in various environments. These simulations model the atomic motions of the molecule over time, providing insights into its conformational landscape, flexibility, and interactions with surrounding solvent molecules.

By performing MD simulations in different solvents, such as water or organic solvents, it is possible to study how the solvent affects the molecule's structure and dynamics. For example, the formation of hydrogen bonds between the carboxylic acid group and water molecules can be observed, which can influence the molecule's solubility and reactivity.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict the spectroscopic properties of this compound, aiding in its experimental characterization. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Property | Method | Basis Set | Predicted Value |

| ¹H NMR Chemical Shift (Formyl H) | GIAO-DFT | B3LYP/6-31G(d) | 9.8 ppm |

| ¹³C NMR Chemical Shift (Carboxyl C) | GIAO-DFT | B3LYP/6-31G(d) | 168.5 ppm |

| IR Frequency (C=O stretch, acid) | DFT | B3LYP/6-31G(d) | 1720 cm⁻¹ |